molecular formula C12H10N2O2 B177399 Methyl 3-(pyrimidin-4-yl)benzoate CAS No. 168619-01-0

Methyl 3-(pyrimidin-4-yl)benzoate

Cat. No. B177399
M. Wt: 214.22 g/mol
InChI Key: IUJPGEFKXSUZTK-UHFFFAOYSA-N
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Description

“Methyl 3-(pyrimidin-4-yl)benzoate” is a chemical compound1. However, there is limited information available about this specific compound2.



Synthesis Analysis

There are no specific synthesis methods for “Methyl 3-(pyrimidin-4-yl)benzoate” found in the search results. However, there are general synthetic approaches for pharmacologically active decorated six-membered diazines, which include pyrimidines3. Another study discusses the synthesis of a new series of pyrrolo[2,3-d]pyrimidine derivatives4.



Molecular Structure Analysis

The molecular formula of “Methyl 3-(pyrimidin-4-yl)benzoate” is C12H10N2O21. Unfortunately, there is no specific information available about the molecular structure of this compound.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “Methyl 3-(pyrimidin-4-yl)benzoate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(pyrimidin-4-yl)benzoate” are not specifically mentioned in the search results. However, pyrimidine, a component of the compound, is a colorless compound and a crystalline solid with a melting point of 22°C8.


Safety And Hazards

There is no specific safety data sheet available for “Methyl 3-(pyrimidin-4-yl)benzoate”. However, it is generally recommended to handle laboratory chemicals with care9.


Future Directions

Pyrimidines, which are part of “Methyl 3-(pyrimidin-4-yl)benzoate”, have been highlighted in recent reports for their diverse pharmacological activities10. Therefore, there is potential for future research and development in this area311.


Please note that this analysis is based on the available information and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

methyl 3-pyrimidin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-5-6-13-8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJPGEFKXSUZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(pyrimidin-4-yl)benzoate

Synthesis routes and methods

Procedure details

The mixture of methyl 3-(3-dimethylaminopropenoyl)benzoate (1.4 g), formamidine-acetate (2.8 g) and 28% methanolic sodium methoxide (5.2 ml) in methanol (38 ml) was heated under reflux for 64 hours under stirring. The solvent was removed by concentration and to the residue was added water. The mixture was adjusted to pH 9 with 20% aqueous potassium carbonate solution and the mixture was extracted with ethyl acetate. The extract layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was triturated with the solution of diisopropyl ether and n-hexane and the precipitate was collected by filtration to give methyl 3-(pyrimidin-4-yl)benzoate (0.8 g).
Name
methyl 3-(3-dimethylaminopropenoyl)benzoate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One

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